molecular formula C19H18N6O3 B2487619 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 895001-87-3

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2487619
CAS RN: 895001-87-3
M. Wt: 378.392
InChI Key: MYJPVZFIMLCWMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves intramolecular cyclization and cycloaddition reactions. For instance, Rahmouni et al. (2014) described the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatile synthetic routes available for this class of compounds (Rahmouni et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of pyrazolo[3,4-d]pyrimidine derivatives reveal diverse molecular conformations and hydrogen bonding patterns. Narayana et al. (2016) discussed different molecular conformations co-existing in certain acetamide derivatives, illustrating the structural complexity and the impact of hydrogen bonding on the molecular architecture (Narayana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives can lead to the formation of novel compounds with potentially valuable properties. Banister et al. (2012) detailed a practical synthesis route for a class of ligands, demonstrating the chemical versatility of related compounds (Banister et al., 2012).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-4-5-15(12(2)6-11)25-18-14(8-21-25)19(27)24(10-20-18)9-17(26)22-16-7-13(3)28-23-16/h4-8,10H,9H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPVZFIMLCWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

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